Cyclic N-Acetyl-D-mannosamine

Catalog No.
S784947
CAS No.
7772-94-3
M.F
C8H15NO6
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclic N-Acetyl-D-mannosamine

CAS Number

7772-94-3

Product Name

Cyclic N-Acetyl-D-mannosamine

IUPAC Name

N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1

InChI Key

OVRNDRQMDRJTHS-OZRXBMAMSA-N

SMILES

Array

Synonyms

2-acetamido-2-deoxy-D-mannose, D-mannose, 2-(acetylamino)-2-deoxy-, N-acetyl-D-mannosamine, N-acetylmannosamine, N-acetylmannosamine, (D)-isomer, N-acetylmannosamine, (L)-isomer

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

The exact mass of the compound N-acetylmannosamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Supplementary Records. It belongs to the ontological category of N-acetyl-D-mannosamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclic N-Acetyl-D-mannosamine (ManNAc, CAS 7772-94-3) is a stable hexosamine monosaccharide and the first committed biological precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid). In procurement contexts, this compound is primarily sourced as a highly pure, ready-to-use substrate for mammalian cell culture supplementation (e.g., CHO, HEK) to enhance recombinant protein sialylation, and as a direct precursor for the chemoenzymatic synthesis of complex sialosides. Unlike upstream precursors that require enzymatic or chemical conversion, direct procurement of ManNAc provides immediate compatibility with Neu5Ac aldolase and bypasses cellular metabolic bottlenecks, making it a critical material for biopharmaceutical manufacturing and advanced glycoengineering workflows [1].

Substituting ManNAc with cheaper, upstream analogs like N-Acetyl-D-glucosamine (GlcNAc) or D-Mannosamine hydrochloride introduces severe process inefficiencies. In biological systems, GlcNAc must be converted to ManNAc by UDP-GlcNAc 2-epimerase (GNE), a rate-limiting enzyme subject to strict feedback inhibition by CMP-sialic acid, which severely caps sialylation yields. In chemical workflows, epimerizing GlcNAc to ManNAc reaches a restrictive thermodynamic equilibrium (typically 4:1 favoring GlcNAc), necessitating difficult and low-yield chromatographic separations. Furthermore, utilizing D-Mannosamine hydrochloride requires a dedicated N-acetylation step with harsh reagents (e.g., acetic anhydride and pyridine), adding process time and reducing overall atom economy. Procuring pure ManNAc directly eliminates these metabolic, thermodynamic, and synthetic bottlenecks [1].

Bypassing GNE Feedback Inhibition for Superior CHO Cell Sialylation

In mammalian cell cultures producing recombinant therapeutics, sialic acid biosynthesis is bottlenecked by the GNE enzyme, which converts UDP-GlcNAc to ManNAc but is feedback-inhibited by CMP-Neu5Ac. Supplementing CHO cell cultures directly with 20 mM ManNAc bypasses this regulatory bottleneck, reducing immature high-mannose (Man5) glycoforms by >50% and significantly increasing the yield of highly sialylated target proteins compared to baseline GlcNAc supplementation [1].

Evidence DimensionReduction of immature Man5 glycoforms
Target Compound Data>50% reduction in Man5 levels (20 mM ManNAc)
Comparator Or BaselineGlcNAc supplementation (bottlenecked by GNE inhibition)
Quantified Difference>50% improvement in glycoform maturation
ConditionsCHO cell culture producing recombinant monoclonal antibodies/proteins

Direct ManNAc supplementation is essential for biomanufacturers aiming to maximize the pharmacokinetic half-life of biologics by ensuring complete terminal sialylation.

Overcoming Thermodynamic Constraints in Chemoenzymatic Neu5Ac Synthesis

The traditional synthesis of N-acetylneuraminic acid (Neu5Ac) from GlcNAc requires an initial epimerization step that stalls at a thermodynamic equilibrium of approximately 4:1 (GlcNAc:ManNAc). This limits one-pot chemoenzymatic yields to roughly 17-20% and requires extensive chromatographic purification. By utilizing pure ManNAc as the starting substrate, the subsequent reaction with Neu5Ac aldolase and pyruvate proceeds to near-quantitative conversion, eliminating the epimerization bottleneck and drastically simplifying downstream isolation [1].

Evidence DimensionSubstrate conversion efficiency to Neu5Ac
Target Compound DataNear-quantitative conversion by Neu5Ac aldolase
Comparator Or BaselineGlcNAc (stalls at ~4:1 equilibrium, ~17-20% yield)
Quantified Difference~5x increase in functional yield and elimination of equilibrium limits
ConditionsAldolase-catalyzed condensation with pyruvate

Procuring ManNAc directly removes the most inefficient, low-yield step in sialic acid synthesis, significantly lowering purification costs at scale.

Elimination of N-Acetylation Steps in Sialoside Synthesis

Synthesizing sialic acid derivatives from non-acetylated D-Mannosamine hydrochloride requires an initial N-acetylation step, typically utilizing acetic anhydride and pyridine over 12 hours, which yields approximately 87% of the acetylated intermediate before further reactions can proceed. Procuring pre-acetylated ManNAc completely eliminates this synthetic step, removing the need for harsh reagents, reducing process time by at least 12 hours, and improving the overall atom economy of the synthetic route [1].

Evidence DimensionSynthetic steps and process time
Target Compound Data0 additional steps (direct aldolase/coupling compatibility)
Comparator Or BaselineD-Mannosamine HCl (requires 12h N-acetylation step)
Quantified DifferenceElimination of 1 reaction step and ~12 hours of processing time
ConditionsPreparation of substrates for Neu5Ac synthesis

Bypassing the N-acetylation step accelerates laboratory workflows and reduces hazardous reagent overhead in industrial scale-up.

Media Supplementation for Biologic Glycosylation

Due to its ability to bypass GNE feedback inhibition, ManNAc is the preferred media supplement for CHO, BHK, and HEK cell cultures to maximize the terminal sialylation of recombinant monoclonal antibodies and therapeutic proteins, thereby improving their serum half-life [1].

Precursor for Chemoenzymatic Sialic Acid Production

ManNAc is the ideal starting material for the large-scale enzymatic synthesis of N-acetylneuraminic acid (Neu5Ac) using sialic acid aldolase, as it avoids the restrictive 4:1 thermodynamic equilibrium and complex purification associated with starting from GlcNAc[2].

Synthesis of Custom Sialosides and Glycoconjugates

For synthetic chemists developing novel sialic acid derivatives or glycan arrays, starting with pure ManNAc eliminates the need to perform and purify N-acetylation reactions on D-Mannosamine hydrochloride, streamlining the synthetic pathway [3].

Physical Description

Solid

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

221.08993720 Da

Monoisotopic Mass

221.08993720 Da

Heavy Atom Count

15

LogP

-3.22

UNII

88J1ZMR63L

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 9 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3615-17-6
7772-94-3

Wikipedia

N-Acetylmannosamine

General Manufacturing Information

.beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-: ACTIVE

Dates

Last modified: 08-15-2023
1.Schwarzkopf, M.,Knobeloch, K.P.,Rohde, E., et al. Sialylation is essential for early development in mice. Proceedings of the National Academy of Sciences of the United States of America 99(8), 5267-5270 (2002).

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